Predicted Physicochemical Differentiation: LogP and Hydrogen-Bond Acceptor Count Relative to the Unsubstituted Parent Scaffold N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Incorporation of the 1H-pyrazol-1-yl ethyl substituent onto the piperazine nitrogen of the N-(3,4-dichlorophenyl)piperazine-1-carboxamide scaffold increases the computed lipophilicity (XLogP3) from approximately 1.7 to 2.1 and raises the hydrogen-bond acceptor count from 2 to 3, simultaneously modulating passive permeability potential and target-binding pharmacophore features relative to the unsubstituted parent [1]. The TPSA of 53.4 Ų remains below the 90 Ų threshold typically associated with CNS penetration, suggesting that the added pyrazole group does not compromise blood–brain barrier permeability potential despite increasing polar surface area [1]. The unsubstituted parent compound N-(3,4-dichlorophenyl)piperazine-1-carboxamide (CAS 894802-14-3) serves as the baseline comparator; quantitative experimental permeability or logD data are not available for either compound in the public domain, limiting this comparison to computed property predictions tagged as Supporting evidence.
| Evidence Dimension | Computed physicochemical properties (XLogP3, HBA count, TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; HBA = 3; TPSA = 53.4 Ų [1] |
| Comparator Or Baseline | N-(3,4-dichlorophenyl)piperazine-1-carboxamide (CAS 894802-14-3): XLogP3 ≈ 1.7; HBA = 2; TPSA ≈ 35.6 Ų (PubChem computed values, 2026) [1] |
| Quantified Difference | ΔXLogP3 ≈ +0.4; ΔHBA = +1; ΔTPSA ≈ +17.8 Ų |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release) [1] |
Why This Matters
These computed property differences inform solubility and permeability expectations during assay development and hit triage, helping procurement teams avoid selecting a scaffold with inappropriate physicochemical characteristics for their target compartment.
- [1] PubChem Compound Summary for CID 71783837 and CID 816460. Computed properties accessed April 2026. National Center for Biotechnology Information. View Source
